molecular formula C13H20N2O2Si B15113526 ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate

ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate

Cat. No.: B15113526
M. Wt: 264.39 g/mol
InChI Key: SKKNQFVVCZQCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate is an organic compound that features a pyrazole ring substituted with a trimethylsilyl-ethynyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O2Si

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl 2-[3-(2-trimethylsilylethynyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C13H20N2O2Si/c1-6-17-13(16)11(2)15-9-7-12(14-15)8-10-18(3,4)5/h7,9,11H,6H2,1-5H3

InChI Key

SKKNQFVVCZQCTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=CC(=N1)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.